(S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol
Description
Properties
IUPAC Name |
[(2S)-4-benzyl-6,6-dimethylmorpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)11-15(9-13(10-16)17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNCXMQRTZZKDM-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H](O1)CO)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205291 | |
| Record name | (2S)-6,6-Dimethyl-4-(phenylmethyl)-2-morpholinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400589-78-7 | |
| Record name | (2S)-6,6-Dimethyl-4-(phenylmethyl)-2-morpholinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400589-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-6,6-Dimethyl-4-(phenylmethyl)-2-morpholinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-benzylmorpholine with formaldehyde and a reducing agent to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction . Substitution reactions may involve reagents like halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzophenone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
(S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes . Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Based Analogues
(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride (CAS: 1416439-82-1)
- Structure : Lacks the 4-benzyl group present in the target compound.
- Molecular Formula: C₇H₁₆ClNO₂ (vs. C₁₄H₂₁NO₂ for the target compound).
- Purity : 98% (vs. 95% for the R-enantiomer in ).
- The hydrochloride salt enhances aqueous solubility, unlike the free base form of the target compound .
Benzyl (S)-((6,6-Dimethylmorpholin-2-yl)methyl)carbamate
- Structure : Contains a carbamate-protected amine instead of a hydroxymethyl group.
- Functionality : The carbamate group acts as a protective moiety in synthetic pathways, whereas the hydroxymethyl group in the target compound offers a site for further derivatization (e.g., oxidation to a ketone or esterification).
- Applications : Primarily used in peptide synthesis and as an intermediate in drug discovery .
Pyrrolidine Derivatives ()
(3S,4S)-(-)-1-Benzyl-3,4-dihydroxypyrrolidin-2,5-dione (Catalog # QJ-7188)
- Structure : Pyrrolidine ring with two hydroxyl groups and a benzyl substituent.
- Key Differences :
- Smaller ring size (5-membered vs. 6-membered morpholine) alters conformational flexibility.
- The diketone functionality introduces electrophilic sites absent in the target compound.
- Applications : Used in asymmetric catalysis and as a precursor for β-lactam antibiotics .
(R)-1-Benzyl-3-dimethylaminopyrrolidine Dihydrochloride (Catalog # ST-1137)
- Structure: Features a dimethylamino group and dihydrochloride salt.
- Key Differences :
- The tertiary amine enhances basicity compared to the morpholine’s ether oxygen.
- Charged dihydrochloride form improves solubility but limits blood-brain barrier penetration.
- Applications: Potential use in neurotransmitter analogs or ion channel modulators .
Physicochemical and Functional Comparison
Table 1: Structural and Property Comparison
| Compound Name | Molecular Formula | Purity | Key Substituents | logP (Predicted) | Applications |
|---|---|---|---|---|---|
| (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol | C₁₄H₂₁NO₂ | N/A | 4-Benzyl, 6,6-dimethyl, hydroxymethyl | ~2.1 | Asymmetric synthesis, APIs |
| (R)-Enantiomer (QD-9489) | C₁₄H₂₁NO₂ | 95% | Same as above (R-configuration) | ~2.1 | Chiral intermediates |
| (6,6-Dimethylmorpholin-2-yl)methanol HCl | C₇H₁₆ClNO₂ | 98% | HCl salt, no benzyl | ~0.5 | Solubility-enhanced intermediates |
| Benzyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate | C₁₅H₂₂N₂O₃ | N/A | Carbamate-protected amine | ~1.8 | Protective group in synthesis |
Research Findings and Implications
- Stereochemical Impact : The S-enantiomer’s configuration may confer selectivity in enzyme inhibition or receptor binding, critical for drug candidates. For example, morpholine derivatives are explored in kinase inhibitors and antidepressants .
- Benzyl Group Role: The 4-benzyl substituent in the target compound enhances lipophilicity, favoring interactions with hydrophobic pockets in proteins. This contrasts with non-benzylated morpholines, which prioritize polar interactions .
- Synthetic Utility : Compared to pyrrolidine derivatives, morpholine-based compounds offer greater stability against ring-opening reactions due to the ether oxygen’s electron-withdrawing effects .
Biological Activity
(S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by a morpholine ring substituted with a benzyl group and a hydroxymethyl group, contributing to its diverse chemical properties and potential applications in medicinal chemistry and organic synthesis.
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. It is hypothesized to act as an enzyme inhibitor or modulator , influencing various biochemical processes. The compound's structure allows it to engage with biomolecules, potentially leading to therapeutic effects that warrant further investigation in pharmacological contexts.
Enzyme Interaction Studies
Research indicates that this compound may influence enzyme activities and metabolic pathways. For instance, studies have explored its role in enzyme mechanism investigations, suggesting it could serve as a biochemical probe.
Table 1: Enzyme Targets and Activities
| Enzyme | Effect | Reference |
|---|---|---|
| Alcohol Dehydrogenase | Inhibition | |
| Cytochrome P450 | Modulation | |
| Esterase | Potential Inhibition |
Case Studies
- Therapeutic Applications : A study examined the compound's potential as a therapeutic agent in drug development. It showed promise in modulating enzyme activity related to metabolic syndromes, indicating possible applications in treating conditions like diabetes and obesity.
- Pharmacokinetics : A biologically based dynamic model was developed to predict the disposition of methanol and its metabolites in biological systems. This model could be adapted to study this compound's kinetics and metabolic pathways, providing insights into its biological behavior in vivo .
The synthesis of this compound typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions. The following synthetic route is commonly employed:
- Reactants : Morpholine derivative + Benzyl halide
- Conditions : Basic medium, reflux
- Purification : Recrystallization or chromatography
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Combine morpholine derivative with benzyl halide |
| 2 | Heat under reflux in a basic medium |
| 3 | Purify using recrystallization or chromatography |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol, and how can stereochemical purity be ensured?
- Methodology : A common approach involves reductive amination or ring-closing reactions to construct the morpholine core. For example, sodium borohydride reduction of intermediates (e.g., ketones or imines) can yield the methanol moiety, as demonstrated in analogous syntheses of boronate-containing methanol derivatives . Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, may be employed to isolate the (S)-enantiomer. Impurity profiling using EP guidelines (e.g., identification of related substances via chromatography) ensures purity .
Q. What analytical techniques are most suitable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with attention to diastereotopic protons in the morpholine ring.
- Chiral HPLC : To verify enantiomeric excess, use chiral stationary phases (e.g., amylose or cellulose derivatives) with mobile phases optimized via experimental design (e.g., varying pH and methanol content) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy.
Q. How can researchers address solubility challenges during in vitro assays?
- Methodology : Solubility screening in polar solvents (e.g., methanol, DMSO) is critical. Methanol/chloroform mixtures (1:2 v/v) are effective for dissolving hydrophobic morpholine derivatives, as demonstrated in similar compound preparations . Sonication or heating (≤50°C) may enhance dissolution.
Advanced Research Questions
Q. How can contradictions in reported reaction yields for this compound be systematically investigated?
- Methodology : Apply iterative experimental design to isolate variables:
- Parameter Screening : Vary catalysts (e.g., Pd/C vs. enzymatic), solvent systems (methanol vs. THF), and temperature .
- Statistical Analysis : Use factorial design or response surface methodology (RSM) to identify critical factors. Contradictions may arise from impurities in starting materials (e.g., benzyl halide precursors) or inadequate protection of reactive groups .
- Cross-Validation : Replicate conditions from conflicting studies while monitoring intermediates via TLC or LC-MS .
Q. What strategies optimize the stereochemical outcome during large-scale synthesis?
- Methodology :
- Catalyst Selection : Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) can enhance enantioselectivity.
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or carbamate groups to stabilize intermediates, as seen in related morpholine derivatives .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress and minimizes racemization .
Q. How can researchers design stability studies to evaluate degradation pathways under varying conditions?
- Methodology :
- Stress Testing : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–80°C), and UV light. Monitor degradation products via LC-MS and compare to known impurities (e.g., oxidation of the benzyl group) .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions. Methanol/water mixtures simulate formulation stability .
Data Analysis and Interpretation
Q. How should researchers resolve discrepancies in biological activity data across studies?
- Methodology :
- Source Validation : Confirm compound purity (>95% by HPLC) and enantiomeric excess (>98% by chiral HPLC) .
- Assay Conditions : Control variables like solvent residual (e.g., methanol in DMSO stocks) and cell line variability .
- Meta-Analysis : Apply structural equation modeling (SEM) to assess mediating factors (e.g., effort exertion in longitudinal studies) .
Q. What computational tools are effective for predicting the compound’s physicochemical properties?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
